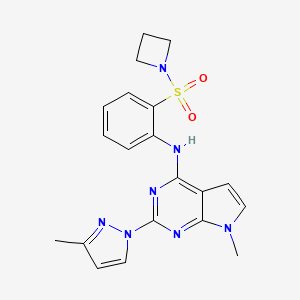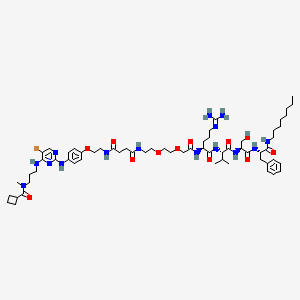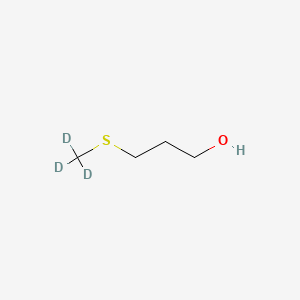
PD-L1-IN-5
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-L1-IN-5 is a small-molecule inhibitor targeting the programmed cell death ligand 1 (PD-L1). PD-L1 is a transmembrane protein that plays a crucial role in suppressing the immune system by binding to its receptor, programmed cell death protein 1 (PD-1), on T cells. This interaction inhibits T cell activation and allows cancer cells to evade immune detection. This compound is designed to block this interaction, thereby enhancing the immune system’s ability to recognize and destroy cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-L1-IN-5 involves multiple steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic route typically starts with the preparation of a biphenyl core, which is then functionalized with various substituents to enhance its binding affinity and selectivity for PD-L1. Common reagents used in these reactions include palladium catalysts for coupling reactions, as well as various protecting groups to ensure the selective functionalization of the molecule .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the final product. This often requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of continuous flow reactors to improve efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
PD-L1-IN-5 undergoes several types of chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound and the conditions used. For example, oxidation reactions may introduce hydroxyl or carbonyl groups, while reduction reactions may convert carbonyl groups to alcohols .
Scientific Research Applications
PD-L1-IN-5 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as a model compound to study the structure-activity relationships of PD-L1 inhibitors and to develop new synthetic methodologies.
Biology: Employed in cell-based assays to investigate the role of PD-L1 in immune regulation and to screen for potential therapeutic agents.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as an anti-cancer agent.
Mechanism of Action
PD-L1-IN-5 exerts its effects by binding to the PD-L1 protein on the surface of cancer cells, thereby preventing its interaction with PD-1 on T cells. This blockade restores the ability of T cells to recognize and attack cancer cells. The molecular targets involved in this process include the PD-1/PD-L1 immune checkpoint pathway, which plays a critical role in regulating immune responses and maintaining immune tolerance .
Comparison with Similar Compounds
PD-L1-IN-5 is unique among PD-L1 inhibitors due to its specific binding affinity and selectivity for PD-L1. Similar compounds include:
Incyte-001: Another small-molecule PD-L1 inhibitor with a different chemical structure but similar mechanism of action.
Incyte-011: A more potent PD-L1 inhibitor with improved pharmacokinetic properties compared to Incyte-001.
BMS-1001: A PD-L1 inhibitor with high binding affinity and good blood-brain barrier permeability.
This compound stands out due to its balanced profile of efficacy, safety, and pharmacokinetic properties, making it a promising candidate for further development and clinical use .
Properties
Molecular Formula |
C40H44ClFN4O8 |
|---|---|
Molecular Weight |
763.2 g/mol |
IUPAC Name |
ethyl (2R)-2-[[2-(2,1,3-benzoxadiazol-5-ylmethoxy)-5-chloro-4-[[2-fluoro-3-[3-[3-(4-hydroxypiperidin-1-yl)propoxy]phenyl]phenyl]methoxy]phenyl]methylamino]-3-hydroxypropanoate |
InChI |
InChI=1S/C40H44ClFN4O8/c1-2-50-40(49)36(23-47)43-22-29-20-33(41)38(21-37(29)52-24-26-10-11-34-35(18-26)45-54-44-34)53-25-28-7-4-9-32(39(28)42)27-6-3-8-31(19-27)51-17-5-14-46-15-12-30(48)13-16-46/h3-4,6-11,18-21,30,36,43,47-48H,2,5,12-17,22-25H2,1H3/t36-/m1/s1 |
InChI Key |
ZRDHAXUYSZAHNJ-PSXMRANNSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H](CO)NCC1=CC(=C(C=C1OCC2=CC3=NON=C3C=C2)OCC4=C(C(=CC=C4)C5=CC(=CC=C5)OCCCN6CCC(CC6)O)F)Cl |
Canonical SMILES |
CCOC(=O)C(CO)NCC1=CC(=C(C=C1OCC2=CC3=NON=C3C=C2)OCC4=C(C(=CC=C4)C5=CC(=CC=C5)OCCCN6CCC(CC6)O)F)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(2S,5R,8S,11S)-8-[4-[[(2S,3R,4R,5R,6S)-6-(aminomethyl)-3,4,5-trihydroxyoxane-2-carbonyl]amino]butyl]-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B12378410.png)
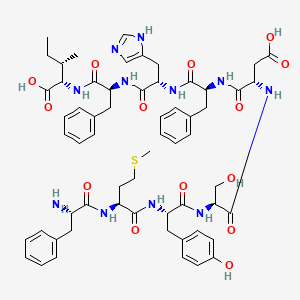
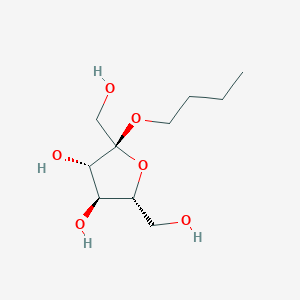
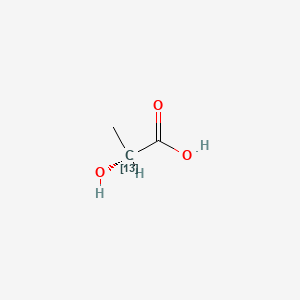
![[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 4-oxo-4-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)anilino]butanoate](/img/structure/B12378427.png)
![azane;[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enyl] dihydrogen phosphate](/img/structure/B12378428.png)
![1-[3-(4-Amino-1-tert-butylpyrazolo[3,4-d]pyrimidin-3-yl)oxyazetidin-1-yl]prop-2-en-1-one](/img/structure/B12378433.png)
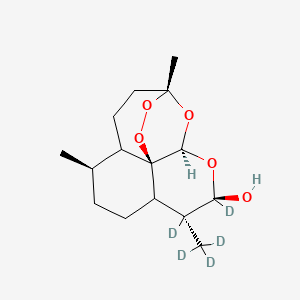
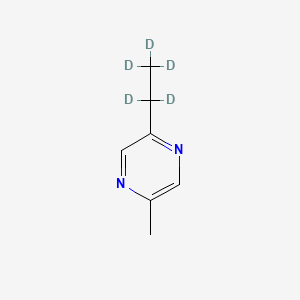
![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
